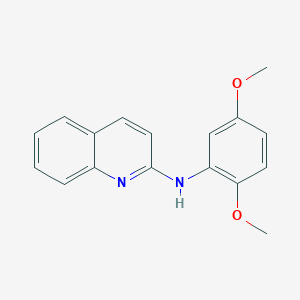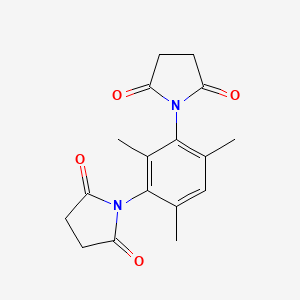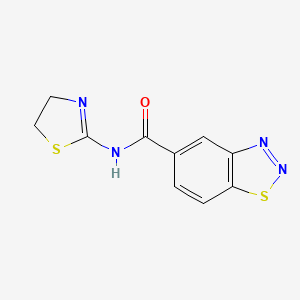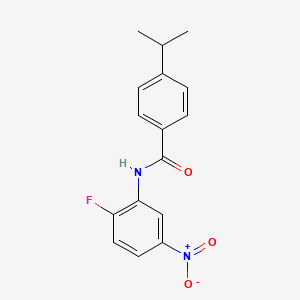![molecular formula C18H18F3NO2 B5813800 2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its broad range of applications. It has been shown to be effective in the treatment of various diseases and can be used in different experimental models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its precise effects in certain experimental models.
Orientations Futures
There are several future directions for the research on 2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to determine its precise mechanism of action and to identify potential side effects. Finally, there is a need for the development of more efficient synthesis methods to produce large quantities of the compound for further research.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential in various scientific fields. Its broad range of applications and potential therapeutic benefits make it an important area of research. Further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)aniline with mesityl oxide followed by the reaction of the resulting product with acetyl chloride. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(Mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it has been shown to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-12(2)17(13(3)8-11)24-10-16(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUFYGBCDQNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)

![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)




![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
